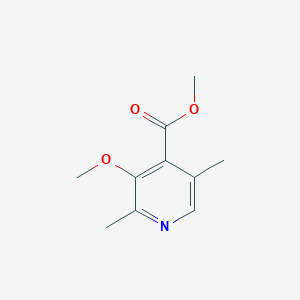![molecular formula C16H12Cl2N2O3S B14547985 2-{[(2,3-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl acetate CAS No. 62204-73-3](/img/structure/B14547985.png)
2-{[(2,3-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2,3-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl acetate is a chemical compound known for its unique structure and properties It is characterized by the presence of dichlorophenyl groups, carbamothioyl groups, and phenyl acetate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,3-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl acetate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,3-dichloroaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 2-aminophenyl acetate under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the produced compound.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,3-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl acetates or carbamothioyl derivatives.
Scientific Research Applications
2-{[(2,3-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl acetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2,3-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The pathways involved often include modulation of signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2,4-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl acetate
- 2-{[(2,5-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl acetate
- 2-{[(2,6-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl acetate
Uniqueness
2-{[(2,3-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl acetate is unique due to its specific substitution pattern on the phenyl rings, which can influence its reactivity and biological activity. The position of the chlorine atoms and the presence of the carbamothioyl group contribute to its distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
62204-73-3 |
|---|---|
Molecular Formula |
C16H12Cl2N2O3S |
Molecular Weight |
383.2 g/mol |
IUPAC Name |
[2-[(2,3-dichlorophenyl)carbamothioylcarbamoyl]phenyl] acetate |
InChI |
InChI=1S/C16H12Cl2N2O3S/c1-9(21)23-13-8-3-2-5-10(13)15(22)20-16(24)19-12-7-4-6-11(17)14(12)18/h2-8H,1H3,(H2,19,20,22,24) |
InChI Key |
YGOSDLAKWWQSEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC(=S)NC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-Oxa-2-azaspiro[2.6]nonan-2-yl)(phenyl)methanone](/img/structure/B14547913.png)
![2-[2-(Acryloyloxy)ethoxy]ethyl octanoate](/img/structure/B14547916.png)
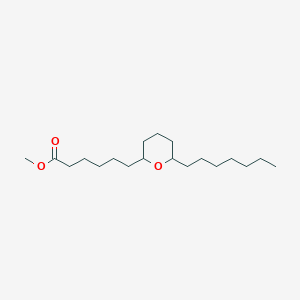


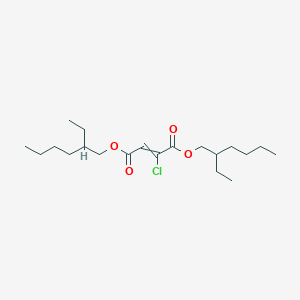
![N-Butyl-4-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide](/img/structure/B14547943.png)
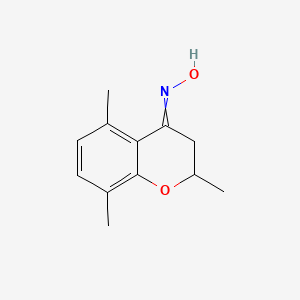
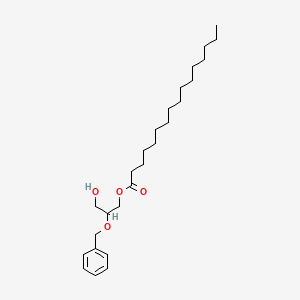
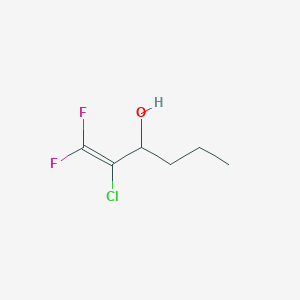
![1-(4H-Imidazo[1,2-d]tetrazol-4-yl)propan-1-one](/img/structure/B14547959.png)
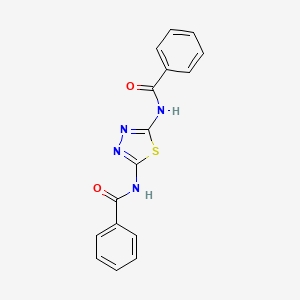
![N-[1-(Cyclohexylamino)-6-methyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14547969.png)
